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Compound of Interest

Compound Name:
4-(2,3-dihydro-1H-indol-1-

ylmethyl)benzoic acid

CAS No.: 938146-99-7

Cat. No.: B3038957

Get Quote

Executive Summary
The N-benzyl indoline carboxylic acid scaffold represents a privileged structural motif in

medicinal chemistry, merging the conformational rigidity of the indoline (2,3-dihydroindole) core

with the lipophilic versatility of the N-benzyl appendage. Unlike its oxidized indole counterpart,

the indoline ring contains a chiral center (typically at C2), making it a constrained analogue of

phenylalanine or proline. This stereochemical feature is critical for high-affinity binding to chiral

biological targets, such as the Angiotensin-Converting Enzyme (ACE), MDM2-p53 interface,

and Cyclooxygenase (COX) enzymes.

This guide provides a technical analysis of this scaffold's bioactivity, focusing on structure-

activity relationships (SAR), mechanistic pathways, and validated experimental protocols for

assessing therapeutic potential.

Chemical Architecture & SAR Analysis
The bioactivity of N-benzyl indoline carboxylic acids is governed by three pharmacophoric

pillars. Understanding these interactions is essential for rational drug design.
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The Indoline Core (Conformational Constraint)
The indoline-2-carboxylic acid moiety acts as a proline surrogate. In peptide mimetics, it

restricts the rotation of the

(phi) torsion angle, locking the molecule into a bioactive conformation. This is particularly
valuable in protease inhibitors where the molecule must mimic the transition state of a peptide
substrate.

The N-Benzyl Group (Hydrophobic Anchor)
Benzylation of the indoline nitrogen (N1) dramatically alters the physicochemical profile:

Lipophilicity: Increases logP, enhancing membrane permeability and blood-brain barrier

(BBB) penetration.

-Stacking: The benzyl ring is positioned to engage in T-shaped or parallel displaced

-stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) within the
binding pocket of target proteins like MDM2 or COX-2.

The Carboxylic Acid (Electrostatic Head)
The C2 or C3 carboxylic acid serves as the primary polar anchor:

Zinc Coordination: In metalloproteases (e.g., ACE), the carboxylate coordinates with the

catalytic Zinc ion (

).

Salt Bridges: Forms ionic bonds with positively charged residues (Arginine/Lysine) in

receptor active sites.

Visualization: SAR Logic Map
The following diagram illustrates the functional roles of each structural component.
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Figure 1: Pharmacophoric dissection of the N-benzyl indoline carboxylic acid scaffold.

Therapeutic Targets & Mechanisms[1]
Anti-Inflammatory (COX Inhibition)
N-benzyl indoline derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs) by

targeting Cyclooxygenase enzymes. The N-benzyl group fits into the hydrophobic channel of

COX-2, while the carboxylic acid mimics the arachidonic acid headgroup, interacting with

Arg120 and Tyr355 at the active site entrance.

Anticancer (MDM2-p53 & Kinase Inhibition)
In oncology, this scaffold is utilized to disrupt protein-protein interactions. The hydrophobic N-

benzyl group mimics the side chain of Phe19 of p53, inserting into the hydrophobic cleft of the

MDM2 oncoprotein, thereby restoring p53 tumor suppressor activity. Additionally, derivatives

have shown efficacy against EGFR and CDK2 kinases.

Visualization: COX-2 Inhibition Pathway
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Figure 2: Mechanism of action for COX-2 inhibition by N-benzyl indoline derivatives.
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Validated Experimental Protocol: Antiproliferative
Assay (MTT)
To assess the bioactivity of synthesized N-benzyl indoline derivatives, a robust cellular viability

assay is required. The following protocol uses the MTT reduction method, optimized for

reproducibility and self-validation.

Principle
The assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals

by metabolically active cells (mitochondrial succinate dehydrogenase). This serves as a proxy

for cell viability and proliferation.

Reagents & Materials
Cell Lines: A549 (Lung carcinoma), MCF-7 (Breast adenocarcinoma).[1][2]

Control Drug: Doxorubicin or Staurosporine (Positive Control).

Vehicle: DMSO (Final concentration < 0.1%).

MTT Reagent: 5 mg/mL in PBS.

Step-by-Step Methodology
Phase 1: Seeding (Day 0)

Harvest cells in the logarithmic growth phase.

Plate cells in 96-well plates at a density of

cells/well in 100 µL complete media.

Self-Validation Step: Include "Media Only" wells (Blanks) to correct for background

absorbance.

Incubate for 24 hours at 37°C, 5%

.
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Phase 2: Treatment (Day 1)

Prepare serial dilutions of the N-benzyl indoline test compounds in media (Range: 0.1 µM to

100 µM).

Add 100 µL of drug solution to respective wells (Triplicates).

Controls:

Negative Control:[3] Cells + 0.1% DMSO.

Positive Control: Cells + Doxorubicin (standard IC50).

Phase 3: Development (Day 3)

After 48h incubation, add 20 µL MTT solution to each well.

Incubate for 4 hours (purple crystals must be visible).

Aspirate supernatant carefully.

Dissolve formazan crystals in 150 µL DMSO.

Measure absorbance (OD) at 570 nm (reference 630 nm).

Data Calculation & Integrity
Calculate % Cell Viability:

Z'-Factor Check: Ensure

for the assay plate to validate statistical reliability.

IC50 Determination: Use non-linear regression (Sigmoidal Dose-Response) to calculate the

concentration inhibiting 50% growth.

Visualization: Experimental Workflow
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Figure 3: High-throughput screening workflow for N-benzyl indoline bioactivity.

Comparative Bioactivity Data[3][4][5][6]
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The following table summarizes key bioactivity data from recent literature for N-benzyl

indoline/indole derivatives, highlighting the impact of substituents on the benzyl ring.

Compound ID
Benzyl
Substituent (R)

Target/Cell
Line

IC50 / Activity Reference

7d

4-(p-

chlorophenyl)thia

zole

MCF-7 (Breast) 2.93 ± 0.47 µM [1]

4e 4-Fluoro A549 (Lung) ~2.0 µM [2]

Indoline-2-COOH (Unsubstituted) ACE (Enzyme) Ki = 60 µM [3]

Compound 5b 4-Dimethylamino EGFR (Kinase) 17.2 nM [4]

Note: The indoline-2-carboxylic acid core often serves as a modest inhibitor (micromolar range)

which is significantly potentiated (nanomolar range) by specific N-benzyl modifications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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